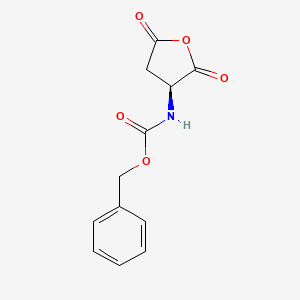

Cbz-L-Aspartic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(3S)-2,5-dioxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-9(11(15)18-10)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPYEGOBGWQOSZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196404 | |

| Record name | (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4515-23-5 | |

| Record name | Phenylmethyl [(3S)-tetrahydro-2,5-dioxo-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-L-aspartic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004515235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(BENZYLOXYCARBONYL)-L-ASPARTIC ACID ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T519K4TV9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

N-Carbobenzyloxy-L-aspartic anhydride, also known as Cbz-L-Aspartic anhydride, is a derivative of aspartic acid

Mode of Action

It is known that this compound can undergo ring-opening polymerization to form homopolypeptides. This process involves the breaking of the anhydride ring and the formation of peptide bonds, resulting in the creation of a polymer chain.

Result of Action

The result of N-Carbobenzyloxy-L-aspartic anhydride’s action is the formation of homopolypeptides through ring-opening polymerization. These homopolypeptides could potentially have various molecular and cellular effects, depending on their structure and composition.

Biological Activity

(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders and pain management. This article explores the biological activity of this compound through various studies, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate has the molecular formula C₁₂H₁₁N₁O₅ and a molecular weight of 247.22 g/mol. Its structure features a tetrahydrofuran ring with two carbonyl groups that contribute to its biological activity.

Anticonvulsant Potential

Research indicates that derivatives of carbamate compounds, including (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate, exhibit anticonvulsant properties. A study by Lee et al. investigated the anticonvulsant activities of various carbamate derivatives using maximal electric shock seizure tests and pentylenetetrazole-induced seizure tests. The results showed significant anticonvulsant activity, suggesting that the presence of the tetrahydrofuran moiety is beneficial for such effects .

CNS Disorders and Pain Management

Patents have been filed indicating that this compound may be useful in treating or preventing CNS disorders and pain. The mechanism proposed involves the modulation of neurotransmitter systems, which could lead to analgesic effects . The ability to act on multiple pathways makes (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate a candidate for further exploration in drug development.

Structure-Activity Relationship (SAR)

The SAR analysis of carbamate derivatives highlights the importance of specific functional groups in enhancing biological activity. In the case of (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate:

- Tetrahydrofuran Ring : Essential for maintaining anticonvulsant activity.

- Carbonyl Groups : Contribute to the interaction with target proteins involved in CNS modulation.

The presence of electron-withdrawing groups has been shown to enhance potency against specific targets, as observed in related studies on similar compounds .

Case Studies

- Anticonvulsant Activity : In a controlled study involving several carbamate derivatives, it was found that those with a tetrahydrofuran scaffold exhibited IC₅₀ values significantly lower than those without this feature, indicating enhanced efficacy against induced seizures .

- CNS Effects : A patent study indicated that compounds similar to (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate demonstrated effective pain relief in animal models. The findings suggest potential applications in treating neuropathic pain and other CNS-related conditions .

Scientific Research Applications

Pharmacological Applications

Neuropharmacology : Research indicates that (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate acts as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition has potential implications for treating conditions such as anxiety and pain management. Studies have shown that derivatives of this compound exhibit enhanced binding affinity and selectivity towards FAAH, suggesting a pathway for the development of new therapeutic agents .

Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases .

Chiral Synthesis : The compound serves as a chiral building block in organic synthesis. Its ability to undergo kinetic resolution via lipase-catalyzed reactions has been explored, allowing for the production of enantiomerically pure compounds that are essential in pharmaceutical chemistry .

Synthesis of Derivatives : Various derivatives of (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate have been synthesized to enhance biological activity or modify chemical properties. For instance, modifications to the carbamate moiety have led to compounds with improved solubility and bioavailability .

Case Study 1: FAAH Inhibition

A study conducted on a series of carbamate derivatives demonstrated that modifications to the tetrahydrofuran ring significantly increased their potency as FAAH inhibitors. The most effective derivative exhibited an IC50 value in the low nanomolar range, highlighting the potential for developing novel analgesics based on this scaffold .

Case Study 2: HPLC Method Development

A comprehensive analysis using HPLC was performed to assess the purity of (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate in various formulations. The developed method allowed for rapid quantification and was validated according to ICH guidelines, ensuring its applicability in regulatory submissions .

Q & A

Basic Research Questions

Q. What are the standard HPLC conditions for analyzing (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate, and how can they be adapted for mass spectrometry compatibility?

- Methodological Answer : The compound can be analyzed using a reverse-phase HPLC method with a Newcrom R1 column (low silanol activity), employing a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid to avoid ion suppression. Smaller 3 µm particle columns are recommended for fast UPLC applications. This method is scalable for preparative impurity isolation and pharmacokinetic studies .

Q. What storage conditions are recommended to maintain the stability of (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate in research settings?

- Methodological Answer : Store the compound at room temperature for short-term use. For long-term stability, store at -80°C (usable for 6 months) or -20°C (usable for 1 month). Avoid repeated freeze-thaw cycles. To enhance solubility, heat the sample to 37°C and sonicate in a water bath. Solutions should be prepared in inert solvents (e.g., DMSO) and filtered through a 0.22 µm membrane .

Q. What synthetic protocols are commonly employed for the preparation of (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate, and what critical parameters influence yield?

- Methodological Answer : A validated synthesis involves lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under anhydrous conditions at 20°C for 2 hours. Key parameters include strict moisture control, stoichiometric balancing of LiAlH4, and post-reaction quenching with dilute HCl to neutralize excess reagent. Yields exceeding 90% are achievable with optimized reaction scales and purification via flash chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions between HPLC purity assessments and mass spectrometry data for (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate?

- Methodological Answer : Discrepancies often arise from mobile phase additives interfering with ionization. For MS compatibility, replace phosphoric acid with volatile alternatives like formic acid and validate column performance using reference standards. Cross-validate results with orthogonal techniques (e.g., NMR or IR spectroscopy) to confirm structural integrity. Quantify impurities via spike-and-recovery experiments to assess method accuracy .

Q. What strategies are effective in optimizing enantiomeric purity during the synthesis of (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate?

- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) with hexane:isopropanol gradients for enantiomer resolution. During synthesis, employ asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) or enzymatic resolution with lipases. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC, targeting ≥99% ee for therapeutic applications .

Q. How can the scalability of reverse-phase HPLC methods be validated for preparative isolation of impurities in (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate?

- Methodological Answer : Scale-up requires adjusting column dimensions (e.g., 250 mm × 21.2 mm preparative columns) and flow rates (10–20 mL/min). Optimize gradient elution to balance resolution and run time. Validate recovery rates using spiked impurity standards. For large-scale isolation, employ closed-loop recycling HPLC to enhance purity. Characterize isolated impurities via high-resolution MS and 2D-NMR to confirm structures .

Q. What modifications are necessary to adapt HPLC methods for pharmacokinetic studies of (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate?

- Methodological Answer : For plasma matrix analysis, incorporate protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to remove interferents. Use a deuterated internal standard (e.g., d5-benzyl carbamate) to correct for matrix effects. Lower the detection limit by switching to UPLC-MS/MS with electrospray ionization (ESI) in positive ion mode. Validate linearity (1–1000 ng/mL) and precision (RSD <15%) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.